molecular formula C13H24N2O4 B2956209 1,3-Piperidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 3-ethylester, (3S,4R)- CAS No. 859855-31-5

1,3-Piperidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 3-ethylester, (3S,4R)-

Cat. No. B2956209
CAS RN: 859855-31-5
M. Wt: 272.345
InChI Key: ORRVKLSXTZZGJV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Piperidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 3-ethylester, (3S,4R)-” is a chemical compound that holds immense potential for scientific research. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Drug Design

Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like our compound, is an important task of modern organic chemistry . These methods can lead to the creation of biologically active piperidines .

Anticancer Activity

Some piperidine derivatives have shown potential anticancer activity . For example, spirooxindolopyrrolidine-embedded piperidinone 1 was synthesized and showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Chemical Transformations

The tert-butyl group in our compound can elicit a unique reactivity pattern, making it useful in various chemical transformations .

Biosynthetic Pathways

The tert-butyl group in our compound has implications in biosynthetic pathways . It can be used in the synthesis of more complex molecules.

Biodegradation Pathways

The tert-butyl group in our compound also plays a role in biodegradation pathways . It can be broken down into simpler molecules by biological organisms.

Biocatalytic Processes

The tert-butyl group in our compound can potentially be applied in biocatalytic processes . These processes use biological systems or their parts to speed up chemical reactions.

Pharmaceutical Applications

The compound can be used in the pharmaceutical industry for the synthesis of various drugs . Its unique structure and properties make it a valuable component in drug design and synthesis .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRVKLSXTZZGJV-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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